molecular formula C7H14N2O B1407314 2,2-Dimethyl-1,4-diazepan-5-one CAS No. 933690-00-7

2,2-Dimethyl-1,4-diazepan-5-one

Cat. No. B1407314
M. Wt: 142.2 g/mol
InChI Key: QLGYSCXSBLJZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1,4-diazepan-5-one, also known as DMDO, is a cyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. DMDO is a versatile compound that can be synthesized using different methods, and its unique chemical structure has led to its use in a variety of research applications. In

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-1,4-diazepan-5-one is complex and varies depending on the specific application. In general, 2,2-Dimethyl-1,4-diazepan-5-one acts as an oxidizing agent, transferring oxygen atoms to organic compounds to form new products. The exact mechanism of this reaction depends on the nature of the organic compound being oxidized and the reaction conditions.

Biochemical And Physiological Effects

2,2-Dimethyl-1,4-diazepan-5-one has been shown to have a low toxicity profile and is generally considered to be safe for use in laboratory experiments. However, it is important to note that the biochemical and physiological effects of 2,2-Dimethyl-1,4-diazepan-5-one have not been extensively studied, and more research is needed to fully understand its potential effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Dimethyl-1,4-diazepan-5-one in laboratory experiments is its versatility. 2,2-Dimethyl-1,4-diazepan-5-one can be used in a variety of reactions and synthesis methods, making it a useful tool for researchers in various fields. Additionally, 2,2-Dimethyl-1,4-diazepan-5-one is relatively easy to synthesize and has a high purity, making it a reliable reagent for laboratory experiments. However, one limitation of using 2,2-Dimethyl-1,4-diazepan-5-one is its potential toxicity. While 2,2-Dimethyl-1,4-diazepan-5-one is generally considered to be safe for use in laboratory experiments, researchers should take appropriate precautions when handling the compound.

Future Directions

There are several future directions for research on 2,2-Dimethyl-1,4-diazepan-5-one. One area of interest is the development of new synthesis methods for 2,2-Dimethyl-1,4-diazepan-5-one that are more efficient and environmentally friendly. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-1,4-diazepan-5-one, particularly in living organisms. Finally, 2,2-Dimethyl-1,4-diazepan-5-one has potential applications in the development of new pharmaceuticals and biologically active compounds, and further research in this area could lead to the discovery of new drugs and treatments.

Scientific Research Applications

2,2-Dimethyl-1,4-diazepan-5-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a useful reagent for the oxidation of various organic compounds, including alkenes, alcohols, and sulfides. 2,2-Dimethyl-1,4-diazepan-5-one has also been used as a precursor for the synthesis of various compounds, including polyamides, polyurethanes, and cyclic imides. Additionally, 2,2-Dimethyl-1,4-diazepan-5-one has been studied for its potential use in the synthesis of biologically active compounds, including natural products and pharmaceuticals.

properties

IUPAC Name

2,2-dimethyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)5-8-6(10)3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYSCXSBLJZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.